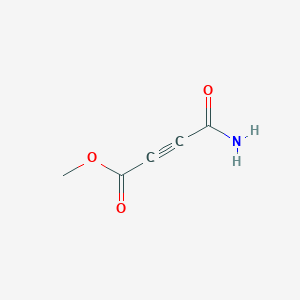
Methyl 4-amino-4-oxobut-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-4-oxobut-2-ynoate is an organic compound with a unique structure that includes both an amino group and a keto group attached to a butynoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-4-oxobut-2-ynoate typically involves the reaction of methyl propiolate with an amine under controlled conditions. One common method includes the use of anhydrous tetrahydrofuran (THF) as a solvent, with the reaction mixture cooled to -90°C and set under nitrogen atmosphere. The addition of n-butyllithium (n-BuLi) initiates the reaction, followed by the dropwise addition of the amine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-4-oxobut-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-amino-4-oxobut-2-ynoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 4-amino-4-oxobut-2-ynoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. For example, it can inhibit the activity of 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. The compound forms a CoA adduct that interacts with the enzyme’s active site, leading to inhibition .
Comparison with Similar Compounds
4-Oxo-4-phenylbut-2-enoates: These compounds share a similar butenoate backbone and exhibit similar reactivity and applications.
4-Oxo-2-butenoic acids: These compounds are also used as intermediates in organic synthesis and have biological activity.
Uniqueness: Methyl 4-amino-4-oxobut-2-ynoate is unique due to its combination of an amino group and a keto group on a butynoate backbone, which provides distinct reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
63424-58-8 |
|---|---|
Molecular Formula |
C5H5NO3 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
methyl 4-amino-4-oxobut-2-ynoate |
InChI |
InChI=1S/C5H5NO3/c1-9-5(8)3-2-4(6)7/h1H3,(H2,6,7) |
InChI Key |
AQKCWIBXLHFMFV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















